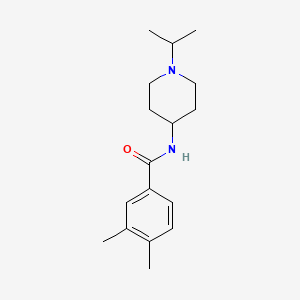

![molecular formula C20H16ClN3O2 B4971932 4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)

4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

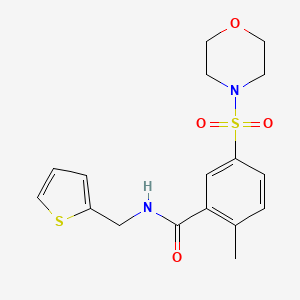

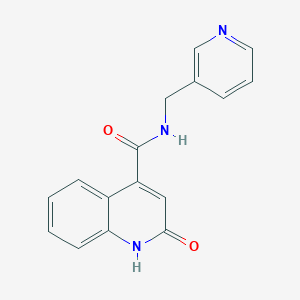

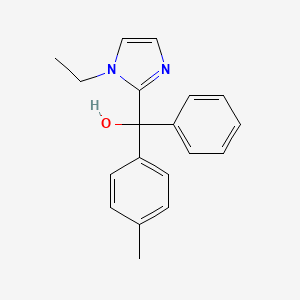

The synthesis of complex molecules akin to "4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone" involves multifaceted strategies to introduce specific functional groups and structural frameworks. One relevant synthesis approach detailed in the literature includes the use of palladium-catalyzed oxidative carbonylation reactions, which facilitate the formation of quinoline-4-one derivatives from 2-ethynylaniline derivatives. This method is noted for its efficiency in constructing quinoline scaffolds, a core component of the molecule (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure and conformation of related compounds are often characterized using techniques such as X-ray crystallography, which provides insight into the molecule's 3D geometry. For instance, a study on a similar molecule, 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, revealed detailed structural information including conformational aspects and intermolecular interactions, offering a blueprint for understanding the molecular geometry of "this compound" (Murugesan et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives, including electrochemical oxidation processes, are essential for introducing functional diversity and complexity into the molecule. The electrochemical oxidation of 4-(piperazin-1-yl)phenols, for example, has been studied to synthesize bisindolyl-p-quinone derivatives, showcasing the versatile reactivity of piperazine-containing compounds (Amani et al., 2012).

Physical Properties Analysis

The physical properties of such complex molecules can be inferred from spectroscopic and computational studies, including DFT calculations. These studies provide valuable information on the molecule's electronic structure, such as HOMO-LUMO gaps, which are indicative of its chemical stability and reactivity. For similar compounds, DFT and spectroscopic analyses have elucidated key physical properties, facilitating a deeper understanding of "this compound" (Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards electrophilic and nucleophilic attacks, can be predicted through computational analyses such as Fukui function analysis. Such studies highlight the reactive sites within the molecule, offering insights into its potential chemical behavior and interactions with biological targets. For closely related molecules, studies have identified specific sites prone to electrophilic and nucleophilic attacks, providing a basis for understanding the chemical reactivity of "this compound" (Murugesan et al., 2021).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to immediately make the victim drink water and consult a physician .

Orientations Futures

The rapid rise of infectious diseases has become one of the biggest potential threats to human health, particularly because of the emergence of resistance to current antimicrobial drugs . Therefore, there is a growing interest in the modification and functionalization of quinoline compounds, aiming to find new applications from these compounds .

Propriétés

IUPAC Name |

4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWXBTHNZMJIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)

![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)